![molecular formula C7H5N3O B1286517 7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 1060815-89-5](/img/structure/B1286517.png)

7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Descripción general

Descripción

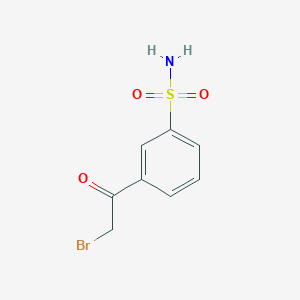

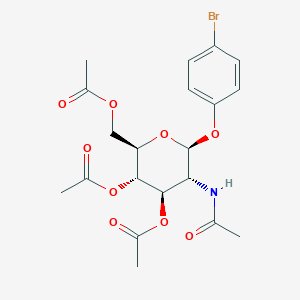

“7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde” is a chemical compound with the CAS Number: 1060815-89-5 . It has a molecular weight of 147.14 and its IUPAC name is 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde . It is stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of 7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves heating the reactants in a Parr bomb at 125-130°C for 6-6.5 hours . The solution is then concentrated to a viscous oily syrup and purified via two consecutive preparative thin-layer chromatography steps .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5N3O/c11-3-5-1-9-7-6(5)2-8-4-10-7/h1-4H, (H,8,9,10) . The linear formula is C7H5N3O .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal .Aplicaciones Científicas De Investigación

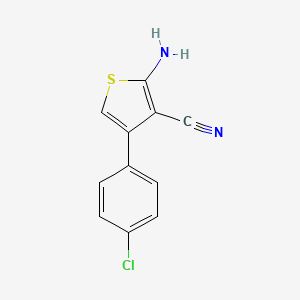

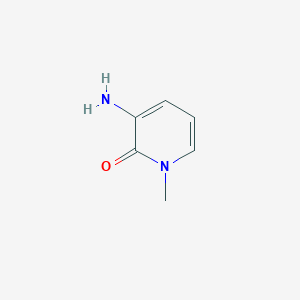

1. Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) 7h-Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of HPK1, an enzyme involved in T-cell signaling. Compound 31, for example, showed significant inhibitory activity with an IC50 value of 3.5 nM and demonstrated enhanced IL-2 secretion in human T cell leukemia Jurkat cells .

MPS1 Inhibitor in Cancer Therapy

A highly selective MPS1 inhibitor based on a 7h-Pyrrolo[2,3-d]pyrimidine scaffold has been reported. This inhibitor was optimized using X-ray crystal structure analysis and has shown effectiveness in mitigating human triple-negative breast cancer (TNBC) cell proliferation .

Targeted Kinase Inhibitors (TKIs)

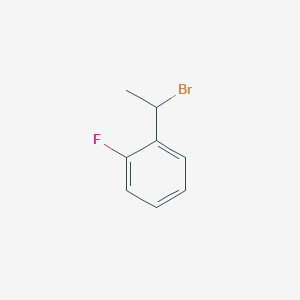

New compounds with the 7h-Pyrrolo[2,3-d]pyrimidine structure have been synthesized as potential TKIs. Specifically, halogenated derivatives were created to improve potency and efficacy against targeted kinases .

Anticancer Activity

Pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized with chlorine atoms and trichloromethyl groups to explore their anticancer activities. These compounds were prepared using microwave techniques as a robust approach for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives .

Safety and Hazards

Propiedades

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-3-5-1-9-7-6(5)2-8-4-10-7/h1-4H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGYOQXVUMVWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=CN=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597741 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |

CAS RN |

1060815-89-5 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)

![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)